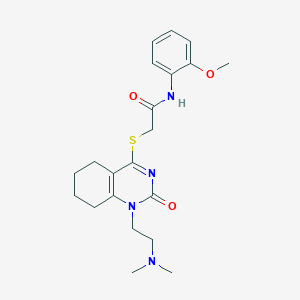
3-((2-hydroxyethyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-((2-hydroxyethyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one" is a derivative of 1,2,4-triazine, which is a class of heterocyclic compounds characterized by a ring structure composed of three nitrogen atoms and three carbon atoms. The triazine ring is a versatile scaffold that can be further functionalized to produce a wide range of compounds with various biological activities.
Synthesis Analysis
The synthesis of triazine derivatives often involves the reaction of various precursors under specific conditions to introduce different substituents onto the triazine ring. For instance, the synthesis of triazine derivatives can be achieved through the interaction of intermediates with reagents such as hydrazonyl halides to furnish triazine derivatives with potential anti-tumor properties . Another approach involves Ugi reactions followed by stirring with sodium ethoxide to yield hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a new class of cyclic dipeptidyl ureas . Additionally, allylic derivatives of triazinones can be obtained via reactions catalyzed by crown ethers .
Molecular Structure Analysis
The molecular structure of triazine derivatives is often elucidated using spectroscopic methods and X-ray diffraction. For example, the structure of allylic derivatives of triazinones was verified by 2D-NMR measurements and X-ray diffraction, revealing extensive intermolecular hydrogen bonding and pi-pi stacking interactions . Similarly, the structure of novel organic compound thin films derived from triazinones was characterized by various spectroscopic techniques and confirmed by density functional theory (DFT) modeling .
Chemical Reactions Analysis
Triazine derivatives can undergo a variety of chemical reactions, which can be used to further modify their structure. For instance, triazine derivatives can react with chloroacetonitrile to furnish new compounds , or with diazomethane to yield O-methyl derivatives . The reactivity of triazine derivatives towards activated unsaturated compounds has also been studied, leading to the formation of different triazine and triazepine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazine derivatives are influenced by their molecular structure. The crystallization of these compounds can result in different space groups and molecular formulas, as seen in the synthesis of benzylmercapto triazinones . The optical properties of thin films derived from triazinones, such as optical band gaps and dielectric constants, have been investigated, demonstrating potential for optoelectronic applications .
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
1,2,4-Triazine derivatives are synthesized for exploring their antimicrobial activities. For instance, derivatives synthesized from ester ethoxycarbonylhydrazones and primary amines demonstrated good to moderate antimicrobial activities against various test microorganisms (Bektaş et al., 2007). Such findings indicate the potential of triazine derivatives in developing new antimicrobial agents.
Antimicrobial Activities
Research has highlighted the antimicrobial potential of 1,2,4-triazine compounds. For example, the synthesis of new 1,2,4-triazine derivatives and their subsequent testing revealed several compounds with significant antimicrobial properties (Ashok & Holla, 2007). This application is critical in the quest for new treatments against resistant microbial strains.
Potential Antitumor Agents
Some 1,2,4-triazine derivatives have been explored for their antitumor activities. Through the synthesis of specific triazine and triazepine derivatives, researchers have discovered compounds with potential antitumor properties, highlighting the therapeutic applications of these molecules (Badrey & Gomha, 2012). Such research underscores the importance of 1,2,4-triazines in developing novel anticancer drugs.
Analytical Applications
The analytical applications of 1,2,4-triazines, such as the determination of specific compounds in environmental samples, also form a significant area of research. For example, the determination of 3-amino-1,2,4-triazole in environmental waters by capillary electrophoresis illustrates the utility of triazine derivatives in environmental monitoring and analysis (Chicharro et al., 2003).
Eigenschaften
IUPAC Name |
3-(2-hydroxyethylamino)-6-methyl-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-4-5(12)8-6(10-9-4)7-2-3-11/h11H,2-3H2,1H3,(H2,7,8,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENXTBJRAHYYDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chlorophenyl)-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2549897.png)
![1-[(2-Methoxyphenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2549898.png)

![2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide](/img/structure/B2549902.png)

![4-(6-{[(4-Chlorophenyl)sulfinyl]methyl}-2-methyl-4-pyrimidinyl)morpholine](/img/structure/B2549904.png)
![4-[3-(Trifluoromethyl)phenoxy]benzoic acid](/img/structure/B2549906.png)
![N-(1-Aminospiro[3.3]heptan-3-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide;hydrochloride](/img/structure/B2549908.png)
![2-Chloro-N-[(5,7-dimethyl-2-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)methyl]propanamide](/img/structure/B2549909.png)

![1-[(5-Methylfuran-2-yl)methyl]piperidin-3-ol;hydrochloride](/img/structure/B2549915.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(phenylthio)propanamide](/img/structure/B2549919.png)